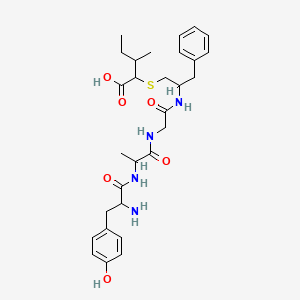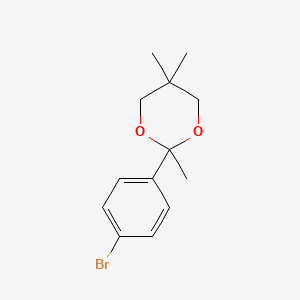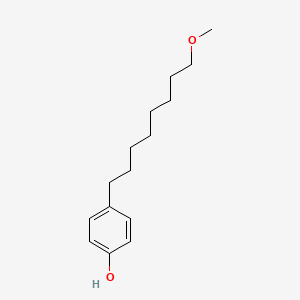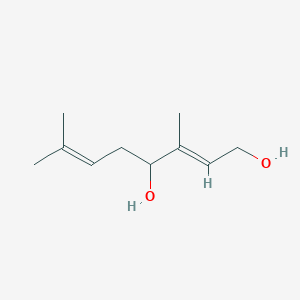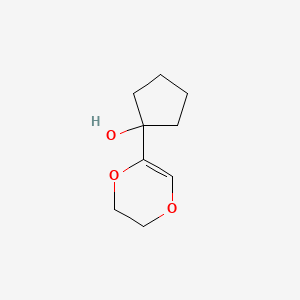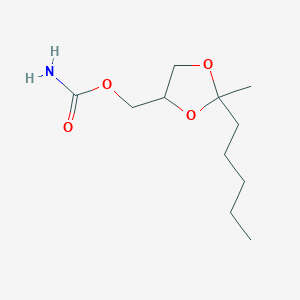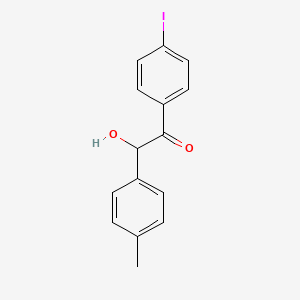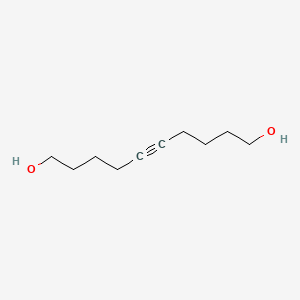
5-Decyne-1,10-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Decyne-1,10-diol: is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond. The compound’s molecular formula is C10H18O2 , and it features hydroxyl groups at both ends of the decyne chain. This compound is notable for its unique structure, which combines the properties of alkynes and diols, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Decyne-1,10-diol typically involves multi-step organic reactions. One common method is the hydroboration-oxidation of 5-decyne. The process begins with the hydroboration of 5-decyne using diborane (B2H6) , followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) . This method yields this compound with high efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of 5-decyne, followed by selective oxidation. Catalysts such as palladium on carbon (Pd/C) are commonly used for hydrogenation, while oxidation can be achieved using potassium permanganate (KMnO4) or osmium tetroxide (OsO4) .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Decyne-1,10-diol can undergo oxidation reactions to form diketones or carboxylic acids. Common oxidizing agents include and .
Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents such as or .
Substitution: The hydroxyl groups in this compound can participate in substitution reactions, forming ethers or esters. Reagents such as or are commonly used.
Major Products:
Oxidation: Diketones, carboxylic acids
Reduction: Alkanes, alkenes
Substitution: Ethers, esters
Aplicaciones Científicas De Investigación
Chemistry: 5-Decyne-1,10-diol is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic chemistry.
Biology and Medicine: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. Its diol functionality is crucial in the development of pharmaceuticals and biologically active compounds.
Industry: The compound is used in the production of specialty chemicals, including surfactants and lubricants. Its ability to undergo various chemical reactions makes it a versatile intermediate in industrial processes.
Mecanismo De Acción
The mechanism of action of 5-Decyne-1,10-diol involves its ability to participate in nucleophilic and electrophilic reactions due to the presence of hydroxyl groups and a triple bond. The hydroxyl groups can act as nucleophiles, while the triple bond can undergo addition reactions. These properties enable the compound to interact with various molecular targets and pathways, facilitating its use in chemical synthesis and biological applications.
Comparación Con Compuestos Similares
- 1-Decyne
- 2-Decyne
- 3-Decyne
- 4-Decyne
Comparison: 5-Decyne-1,10-diol is unique among its analogs due to the presence of hydroxyl groups at both ends of the decyne chain. This dual functionality allows for more diverse chemical reactions compared to other decyne isomers, which typically lack hydroxyl groups. The presence of hydroxyl groups also enhances the compound’s solubility in polar solvents and its reactivity in nucleophilic substitution and oxidation reactions.
Propiedades
Número CAS |
92937-83-2 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
dec-5-yne-1,10-diol |
InChI |
InChI=1S/C10H18O2/c11-9-7-5-3-1-2-4-6-8-10-12/h11-12H,3-10H2 |
Clave InChI |
PVFYVDAGDQIUJE-UHFFFAOYSA-N |
SMILES canónico |
C(CCO)CC#CCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


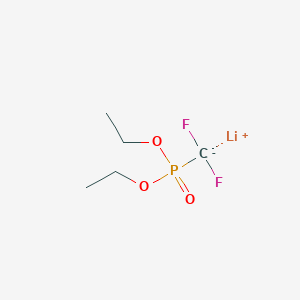
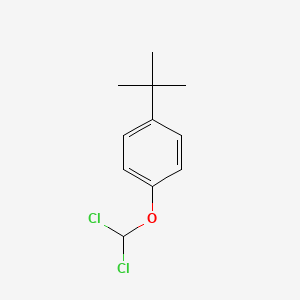
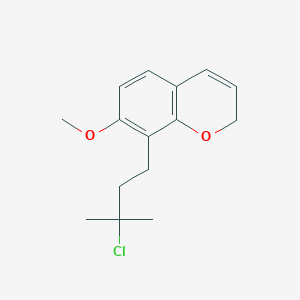
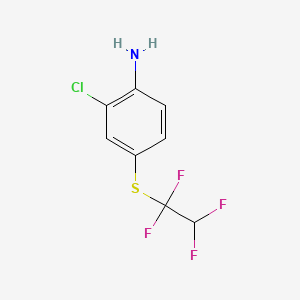
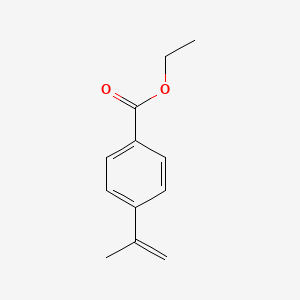
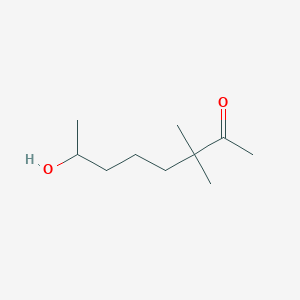
![1-[2-Methyl-1-(tributylstannyl)propyl]piperidine](/img/structure/B14342988.png)
